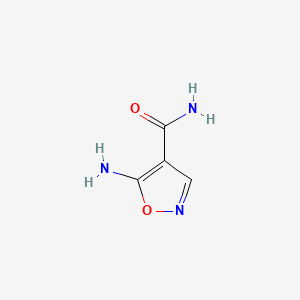

5-Aminoisoxazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEXBKQAUDVIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538549 | |

| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95298-76-3 | |

| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-oxazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminoisoxazole 4 Carboxamide and Its Derivatives

Classical Synthesis Approaches

Classical methods for synthesizing the 5-aminoisoxazole core predominantly rely on the reaction of a three-carbon component with hydroxylamine or its derivatives. researchgate.net These approaches are valued for their straightforward nature and use of readily available starting materials.

Condensation reactions involving hydroxylamine are a cornerstone for isoxazole (B147169) synthesis. researchgate.netyoutube.com The formation of 5-aminoisoxazole derivatives often begins with β-ketonitriles or α-cyanoketones, which react with hydroxylamine hydrochloride. nih.gov For instance, the condensation of α-cyanoketones with hydroxylamine hydrochloride in refluxing alcohol provides a direct route to 5-aminoisoxazoles. nih.gov Similarly, the reaction of β-keto esters with hydroxylamine can lead to isoxazol-5-ones, which are related structures. mdpi.com These reactions proceed through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. youtube.com

Intramolecular cyclization is a key step in many classical syntheses of isoxazoles. A common strategy involves reacting precursors that already contain the necessary carbon framework with hydroxylamine to induce ring closure. One such method is the reaction of ethyl 3-arylamino-2-cyano-3-thioxopropanoates with hydroxylamine in refluxing aqueous ethanol, which affords ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates in good yields. researchgate.net The mechanism involves the hydroxylamine reacting with the cyano group, leading to cyclization and the elimination of hydrogen sulfide to form the 5-aminoisoxazole ring system. researchgate.net

Another example is the multi-step synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid. nih.gov In this process, an intermediate, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, is prepared by reacting ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine hydrochloride and sodium ethoxide in ethanol. nih.gov This cyclization demonstrates the versatility of using activated enamine-like precursors for the construction of the isoxazole ring.

Table 1: Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates via Cyclization with Hydroxylamine researchgate.net

| Starting Material (Aryl Group) | Product | Yield |

|---|---|---|

| Phenyl | Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 75% |

| 2-Bromophenyl | Ethyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylate | 72% |

| 3-Bromophenyl | Ethyl 5-amino-3-(3-bromophenylamino)isoxazole-4-carboxylate | 70% |

| 4-Bromophenyl | Ethyl 5-amino-3-(4-bromophenylamino)isoxazole-4-carboxylate | 78% |

A direct, single-step preparation of 5-aminoisoxazole-4-carboxamide from the reaction of 5-nitrobenzoic acid with hydroxylamine is not a commonly reported or chemically feasible method for constructing the isoxazole ring. Such a transformation would require a complex series of events including reduction of the nitro group, formation of the amide, and a chemically unlikely cyclization to form the heterocyclic ring in one pot. Instead, substituted benzoic acids may serve as precursors in multi-step synthetic sequences where the isoxazole ring is constructed using established methods.

Advanced and Catalyzed Synthetic Routes

Modern synthetic strategies employ advanced methodologies, such as cycloaddition reactions and transition metal catalysis, to achieve higher efficiency, regioselectivity, and substrate scope in the synthesis of 5-aminoisoxazole derivatives.

The 1,3-dipolar cycloaddition of nitrile oxides with suitable dipolarophiles is a powerful and highly regioselective method for synthesizing isoxazoles. researchgate.netresearchgate.netchem-station.com A specific and efficient one-pot procedure for the preparation of 5-aminoisoxazoles involves the reaction between nitrile oxides and captodative α-cyanoenamines. nih.govnih.gov This reaction proceeds with high regioselectivity, leading directly to the 5-aminoisoxazole product without the isolation of the intermediate isoxazoline, which spontaneously eliminates hydrogen cyanide (HCN). nih.gov

Table 2: Synthesis of 5-Aminoisoxazole Derivatives via 1,3-Dipolar Cycloaddition nih.gov

| Nitrile Oxide (R) | α-Cyanoenamine (Amine) | Product | Yield |

|---|---|---|---|

| p-ClPh | Morpholine | 3-(4-Chlorophenyl)-4-morpholino-isoxazol-5-amine | 95% |

| p-ClPh | Piperidine | 3-(4-Chlorophenyl)-4-piperidino-isoxazol-5-amine | 85% |

| p-ClPh | N-Methylpiperazine | 3-(4-Chlorophenyl)-4-(N-methylpiperazino)-isoxazol-5-amine | 70% |

| Me | Morpholine | 3-Methyl-4-morpholino-isoxazol-5-amine | 80% |

| Me | Piperidine | 3-Methyl-4-piperidino-isoxazol-5-amine | 75% |

| Me | N-Methylpiperazine | 3-Methyl-4-(N-methylpiperazino)-isoxazol-5-amine | 70% |

| H | Morpholine | 4-Morpholino-isoxazol-5-amine | 65% |

| H | Piperidine | 4-Piperidino-isoxazol-5-amine | 60% |

While transition metal catalysis is a powerful tool in modern organic synthesis, the specific silver-catalyzed formal [3+2] cycloaddition of ynamides to produce 5-aminoisoxazoles is not the observed outcome in reported literature. Instead, a silver-catalyzed formal [3+2] cycloaddition has been developed between ynamides and unprotected isoxazol-5-amines as starting materials. nih.gov This reaction does not form an isoxazole ring but rather uses the aminoisoxazole as a synthon to construct a different heterocyclic system. The reaction, catalyzed by silver triflimide (AgNTf₂), proceeds to efficiently produce functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. nih.gov The mechanism involves the cleavage of the weak N-O bond of the isoxazole ring and subsequent cyclization to build the pyrrole-3-carboxamide motif. nih.gov Therefore, this methodology represents a transformation of 5-aminoisoxazoles, rather than a synthesis of them.

Multi-Step Synthesis via N-Hydroxyimidoyl Chlorides

The synthesis of 5-aminoisoxazoles can be achieved through a multi-step process involving the generation of nitrile oxides from N-hydroxyimidoyl chlorides. This method offers a regioselective route to the desired products. The general approach involves the reaction of nitrile oxides with α-cyanoenamines. The nitrile oxides are typically generated in situ from the corresponding N-hydroxyimidoyl chlorides by treatment with a base.

The yields of the 5-aminoisoxazoles are generally good and can vary depending on the method used to generate the nitrile oxides. For instance, when nitrile oxides are generated from N-hydroxyimidoyl chlorides, yields can range from 70% to 95%.

| Method | Reactants | Product | Yield Range |

| Method A | N-Hydroxyimidoyl Chloride, α-Cyanoenamine | 5-Aminoisoxazole | 70-95% |

| Method B | N-Hydroxyimidoyl Chloride, α-Cyanoenamine | 5-Aminoisoxazole | 70-95% |

| Method C | N-Hydroxyimidoyl Chloride, α-Cyanoenamine | 5-Aminoisoxazole | 58-65% |

Reactions of Thiocarbamoylcyanoacetates with Hydroxylamine

A direct and effective method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net This reaction is typically carried out in ethanol under reflux conditions. researchgate.net The starting thiocarbamoylcyanoacetates are prepared by reacting aryl isothiocyanates with sodium ethylcyanoacetate in ethanol at room temperature. researchgate.net

The subsequent reaction with hydroxylamine in aqueous ethanol under reflux affords the corresponding 5-aminoisoxazoles in good yields. researchgate.net The formation of the isoxazole ring is favored over the isoxazolone ring due to the higher electronegativity of the cyano group, which reacts with the nucleophilic oximino group. researchgate.net

| Starting Material | Reagent | Product |

| Ethyl arylthiocarbamoyl-cyanoacetates | Hydroxylamine | 5-Aminoisoxazoles |

Synthesis of 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide Derivatives

The synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives generally follows a convergent synthetic strategy. The core 5-aminoisoxazole-4-carboxylic acid is first synthesized and then coupled with the desired sulfonamide-containing aniline.

The synthesis of the isoxazole-4-carboxylic acid can be achieved through various routes, including the hydrolysis of the corresponding ester. The carboxylic acid is then activated, often by conversion to an acid chloride or by using coupling agents, to facilitate the amidation reaction with the aniline derivative.

A general procedure for the final coupling step involves dissolving the 5-aminoisoxazole-4-carboxylic acid in a suitable solvent like dichloromethane, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The appropriate aniline derivative is then added to the reaction mixture, which is stirred until the reaction is complete.

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| 5-Amino-3-aryl-isoxazole-4-carboxylic acid | 4-Aminobenzenesulfonamide | EDC/DMAP | 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide |

Synthesis of 5-Amino-3-trifluoromethylisoxazole-4-carboxylic Acids

The synthesis of isoxazole-4-carboxylic acids bearing a trifluoromethyl group at the 3-position can be adapted from established procedures for related structures. google.comgoogle.com A common strategy involves the construction of the isoxazole ring from precursors that already contain the trifluoromethyl group.

One potential pathway begins with a trifluoromethyl-containing β-ketoester. This starting material can be reacted with a reagent like triethyl orthoformate to introduce a one-carbon unit at the α-position, forming an ethoxymethylene intermediate. google.com This intermediate is then cyclized with hydroxylamine to yield the ethyl ester of the desired 5-amino-3-trifluoromethylisoxazole-4-carboxylic acid. google.com Subsequent hydrolysis of the ester group under acidic or basic conditions affords the target carboxylic acid. google.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Ethyl trifluoroacetoacetate | Triethyl orthoformate, Acetic anhydride (B1165640) | Ethyl ethoxymethylenetrifluoroacetoacetate |

| 2 | Ethyl ethoxymethylenetrifluoroacetoacetate | Hydroxylamine | Ethyl 5-amino-3-trifluoromethylisoxazole-4-carboxylate |

| 3 | Ethyl 5-amino-3-trifluoromethylisoxazole-4-carboxylate | Strong acid (e.g., H2SO4) | 5-Amino-3-trifluoromethylisoxazole-4-carboxylic acid |

General Procedures for 5-Aminoisoxazole-4-carboxamide Preparation

Procedure I: From α-Cyano-β-ethoxy-α,β-unsaturated Esters

A widely used method for preparing the core structure of 5-aminoisoxazole-4-carboxamide derivatives involves a three-step synthesis starting from ethyl cyanoacetate. nih.gov

Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Ethyl cyanoacetate is reacted with triethyl orthoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is heated, and the ethanol formed during the reaction is removed. nih.gov

Formation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: The resulting enoate is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The reaction proceeds at room temperature. nih.gov

Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid: The intermediate ester is then hydrolyzed using an aqueous solution of sodium hydroxide with heating, followed by acidification to precipitate the carboxylic acid. nih.gov The corresponding carboxamide can then be prepared from the carboxylic acid.

Procedure II: One-Pot Synthesis of 5-Aminoisoxazole-4-carbonitriles

A one-pot, multicomponent reaction provides an efficient route to 5-aminoisoxazole-4-carbonitriles, which can be further converted to the corresponding carboxamides. nih.gov This method involves the reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride in a suitable solvent system. nih.govresearchgate.net

| Procedure | Key Steps |

| Procedure I | 1. Reaction of ethyl cyanoacetate and triethyl orthoacetate. 2. Cyclization with hydroxylamine. 3. Hydrolysis of the resulting ester. |

| Procedure II | One-pot reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. |

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis offers powerful and regioselective methods for the synthesis of the isoxazole core. organic-chemistry.org While many of these methods are general for isoxazole synthesis, they can be applied to the preparation of precursors for 5-aminoisoxazole-4-carboxamide.

Copper-catalyzed cycloaddition reactions are particularly common. For instance, a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes provides a convenient one-pot, three-step procedure to afford 3,5-disubstituted isoxazoles. organic-chemistry.org Palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can also be employed to construct the isoxazole ring. organic-chemistry.org

More recently, copper-catalyzed [4+2]-cycloadditions of isoxazoles with 2-alkynylbenzaldehydes have been developed, showcasing the versatility of these catalysts in isoxazole chemistry. acs.org

| Metal Catalyst | Reaction Type | Reactants |

| Copper(I) | [3+2] Cycloaddition | Nitrile oxide, Terminal acetylene |

| Palladium | Four-component coupling | Terminal alkyne, Hydroxylamine, Carbon monoxide, Aryl iodide |

| Copper(II) | [4+2] Cycloaddition | Isoxazole, 2-Alkynylbenzaldehyde |

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for heterocyclic compounds, including 5-aminoisoxazole-4-carboxamide and its derivatives. nih.govresearchgate.net These green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. google.com

One prominent green strategy is the use of multicomponent reactions (MCRs). An efficient, environmentally friendly, and rapid procedure for the synthesis of novel functionalized 5-aminoisoxazole-4-carbonitriles has been developed using an MCR between an aldehyde, malononitrile, and hydroxylamine hydrochloride. nih.govresearchgate.net This reaction can be carried out in a deep eutectic solvent like K2CO3/glycerol, which serves as a catalytic reaction medium. nih.govresearchgate.net

Microwave-assisted synthesis has also emerged as a green method for promoting condensations to produce isoxazole-fused heterocycles, often in water and without the need for a catalyst. These methods align with the principles of green chemistry by minimizing the use of volatile organic solvents and reducing reaction times.

| Green Chemistry Approach | Key Features |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. |

| Use of Green Solvents | Replacement of volatile organic compounds with environmentally benign alternatives like water or deep eutectic solvents. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and often solvent-free conditions. |

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. abap.co.in The application of microwave irradiation in the synthesis of isoxazole derivatives has been explored as a green chemistry approach, capitalizing on the efficient energy transfer that promotes rapid and uniform heating. abap.co.inthieme-connect.com

However, the stability of the 5-aminoisoxazole scaffold under microwave conditions can be a critical factor. In studies involving the closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), decreased stability was observed during microwave irradiation, which was attributed to the generation of heat. nih.gov This finding underscores the importance of careful optimization of reaction conditions when applying microwave energy to this particular class of compounds.

Despite the potential stability issues with the core structure, microwave-assisted strategies have been successfully employed in the synthesis of derivatives. For instance, the synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole has been shown to be highly efficient under microwave irradiation. Compared to conventional refluxing methods that require several hours, the microwave-assisted approach dramatically reduces the reaction time to mere seconds while significantly improving the product yields.

The following table summarizes the comparative results of conventional versus microwave-assisted synthesis for a series of Schiff bases derived from 3-amino-5-methyl isoxazole, highlighting the advantages of the microwave-assisted approach.

| Entry | Substituent on Salicylaldehyde | Conventional Method Yield (%) | Microwave Method Yield (%) | Reaction Time (Microwave) |

| 1 | H | 78 | 95 | 30 sec |

| 2 | 5-Chloro | 70 | 90 | 30 sec |

| 3 | 5-Bromo | 72 | 92 | 30 sec |

| 4 | 5-Nitro | 81 | 94 | 30 sec |

| 5 | 3-Methoxy | 75 | 93 | 30 sec |

This data is adapted from a study on the synthesis of Schiff bases from 3-amino-5-methyl isoxazole and substituted salicylaldehydes.

These findings suggest that while the core 5-aminoisoxazole ring may exhibit sensitivity to microwave conditions, derivatization reactions at the amino group can be highly amenable to this technology, offering a rapid and efficient synthetic route.

Strategic Derivatization for Complex Molecular Architectures

The unique structural features of 5-aminoisoxazole-4-carboxamide and its derivatives make them attractive building blocks for the construction of more complex molecular architectures, particularly in the realm of peptidomimetics. The incorporation of such unnatural amino acids into peptide chains can impart novel conformational properties and biological activities. nih.govnih.govacs.org Solid-phase peptide synthesis (SPPS) provides a robust and efficient methodology for the stepwise assembly of peptide chains, and this technique has been successfully adapted for the inclusion of isoxazole-based amino acids. nih.govnih.govacs.org

A key step in the incorporation of any amino acid into a growing peptide chain via SPPS is the protection of its amino group, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, to prevent unwanted side reactions. altabioscience.com In the case of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a derivative of the target compound, it was observed that the amino group at the 5-position of the isoxazole ring exhibits low reactivity under standard Fmoc protection conditions. mdpi.com This has been attributed to the electronic properties of the isoxazole ring, where the amino group may behave more like an imine. mdpi.com This unique reactivity allows for the direct coupling of the unprotected isoxazole amino acid to the N-terminus of a resin-bound peptide. mdpi.com

The general procedure for incorporating an isoxazole-based amino acid, such as AMIA, into a peptide sequence using SPPS is outlined below:

Resin Preparation: The synthesis is initiated on a solid support, such as a Rink Amide MBHA resin, which is pre-swelled in a suitable solvent like dimethylformamide (DMF). nih.gov

Fmoc-SPPS Cycles: The linear peptide sequence is assembled on the resin using standard Fmoc-SPPS protocols. This involves the sequential coupling of Fmoc-protected amino acids, followed by the removal of the Fmoc group with a piperidine solution to liberate the N-terminal amine for the next coupling step. nih.gov

Coupling of the Isoxazole Amino Acid: Once the desired peptide sequence is assembled, the isoxazole amino acid (e.g., AMIA) is coupled to the N-terminus of the resin-bound peptide. This is typically achieved using a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). nih.gov

Cleavage and Deprotection: After the final coupling step, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously. This is commonly accomplished using a cleavage cocktail containing trifluoroacetic acid (TFA). nih.gov

The following table summarizes the key reagents and their roles in the solid-phase synthesis of a peptide incorporating an isoxazole-based amino acid.

| Reagent/Component | Purpose |

| Rink Amide MBHA Resin | Solid support for peptide assembly. |

| Fmoc-protected amino acids | Building blocks for the peptide chain with temporary N-terminal protection. altabioscience.com |

| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. nih.gov |

| 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | The unnatural amino acid to be incorporated. nih.gov |

| HATU | Coupling agent to facilitate the formation of the amide bond. nih.gov |

| DIPEA | Base used to activate the coupling agent and neutralize acidic species. nih.gov |

| TFA/H₂O/TIS | Cleavage cocktail to release the final peptide from the resin and remove side-chain protecting groups. nih.gov |

This methodology allows for the precise and efficient incorporation of 5-aminoisoxazole-4-carboxamide derivatives into peptide backbones, opening avenues for the creation of novel peptidomimetics with potentially enhanced stability and biological function. nih.gov

Chemical Reactivity and Transformation Pathways of 5 Aminoisoxazole 4 Carboxamide

Nucleophilic Reactivity of the Amine Group

The exocyclic amino group at the C5 position of the isoxazole (B147169) ring is a key site of nucleophilic reactivity. However, its reactivity can be moderated by the electronic properties of the isoxazole ring. The amino group is often described as having partial imidic character due to electron density delocalization through the heterocyclic system. acs.org This delocalization can stabilize the structure, potentially through intramolecular hydrogen bonding with the adjacent carboxamide oxygen, but it also diminishes the nucleophilicity of the amine, rendering it less reactive towards certain electrophiles compared to a typical arylamine. acs.org Despite this, the amine group remains a crucial handle for synthetic elaboration.

The C5-amino group readily reacts with a range of electrophilic partners, leading to N-functionalized derivatives. These reactions are fundamental for constructing more complex molecules and fused ring systems.

Acylation and Carbamoylation: The amine can be acylated using acyl chlorides. For instance, studies on the related 5-amino-3-trifluoromethylisoxazole-4-carboxylate have shown that reaction with acyl chlorides can lead to diacylated products. researchgate.net Similarly, reaction with isocyanates results in carbamoylation, yielding isoxazolouracils. researchgate.net These reactions demonstrate the amine's capacity to act as a nucleophile, forming new amide and urea (B33335) linkages.

Reaction with Orthoesters: A synthetically vital reaction is the condensation with orthoesters, such as triethyl orthoformate. This reaction typically occurs at the amino group and is a key step in the formation of fused pyrimidine (B1678525) rings, as discussed in section 3.2.2. nih.govresearchgate.net

Difluoromethylthiolation: The nucleophilic amine can also react with specialized electrophilic reagents. For example, 5-aminoisoxazole has been shown to react with N-difluoromethylthiophthalimide, an electrophilic source of the SCF₂H group, to yield the corresponding N-difluoromethylthiolated product. acs.org

Reactions with Diazocarbonyl Compounds: The reaction with α-diazocarbonyl compounds showcases a tunable reactivity. Depending on the reaction conditions, either Wolff rearrangement or N–H insertion products can be obtained selectively. researchgate.net Under thermal conditions, a Wolff rearrangement occurs, while the use of a rhodium catalyst like Rh₂(Oct)₄ promotes a chemoselective N–H insertion, leading to α-amino acid derivatives of the N-isoxazole. researchgate.net

The table below summarizes representative reactions of the amine group with electrophiles.

| Reagent Type | Specific Reagent | Product Type | Reference |

| Acyl Chloride | R-COCl | N-Acylated Isoxazole | researchgate.net |

| Isocyanate | R-NCO | Isoxazolouracil | researchgate.net |

| Orthoester | HC(OEt)₃ | Fused Pyrimidinone Precursor | nih.govresearchgate.net |

| Diazocarbonyl Compound | R-COCHN₂ (with Rh₂(Oct)₄) | N-H Insertion Product | researchgate.net |

| Thiolating Agent | N-difluoromethylthiophthalimide | N-Difluoromethylthiolated Isoxazole | acs.org |

Cycloaddition and Cyclization Reactions Leading to Fused Heterocycles

5-Aminoisoxazole-4-carboxamide is an excellent precursor for building fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. These transformations often involve the participation of both the C5-amino group and the C4-carboxamide group in cyclization reactions with appropriate bifunctional reagents.

A notable transformation of the isoxazole ring is its conversion into a pyrrole (B145914) ring system. This is not a simple functionalization but a ring transformation that builds a new five-membered ring. A formal [3+2] cycloaddition has been developed between unprotected 5-aminoisoxazoles and ynamides, catalyzed by silver triflimide (AgNTf₂). nih.gov This reaction efficiently produces a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. The proposed mechanism involves the activation of the ynamide by the silver catalyst, followed by nucleophilic attack from the 5-aminoisoxazole. nih.gov This leads to fragmentation and the generation of an α-imino silver carbene intermediate, which then undergoes cyclization and isomerization to form the final pyrrole-3-carboxamide product. nih.gov

One of the most widely reported and significant transformations of 5-aminoisoxazole-4-carboxamide is its use in the synthesis of the isoxazolo[5,4-d]pyrimidine (B13100350) bicyclic system. This fused heterocycle is of great interest in medicinal chemistry. nih.gov The synthesis is typically achieved through an intermolecular cyclization reaction where the 5-amino and 4-carboxamide groups of the isoxazole act as a binucleophilic system that reacts with a two-atom electrophilic synthon to construct the pyrimidine ring.

Common synthetic strategies are outlined in the table below.

| Reagent(s) | Conditions | Resulting Fused System | Reference |

| Triethyl orthoformate, Acetic Anhydride (B1165640) | Reflux | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | nih.govresearchgate.net |

| Ethyl trifluoroacetate (B77799), Sodium ethanolate (B101781) | Cyclization | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol | |

| Acyl Chlorides | - | 6-Alkyl/Aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one | researchgate.net |

For example, reacting a 3-aryl-5-aminoisoxazole-4-carboxamide with triethyl orthoformate in acetic anhydride and heating under reflux results in the formation of the corresponding aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one. nih.govresearchgate.net Similarly, cyclization with ethyl trifluoroacetate using sodium ethanolate as a base yields isoxazolo[5,4-d]pyrimidin-4-ols, which can be further functionalized.

The synthesis of pyrazolo[3,4-d]pyrimidines, which are structural isomers of isoxazolo[5,4-d]pyrimidines, typically does not proceed from 5-aminoisoxazole precursors via a ring rearrangement. Instead, the literature consistently shows that these fused systems are constructed from 5-aminopyrazole building blocks. acs.org The synthesis involves reacting a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide with reagents like formic acid, urea, or formamide (B127407) to build the fused pyrimidine ring. For instance, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid yields the corresponding pyrazolo[3,4-d]pyrimidine. While isoxazoles can be transformed into other heterocycles, a direct, general conversion of the 5-aminoisoxazole-4-carboxamide scaffold into the pyrazolo[3,4-d]pyrimidine core is not a commonly reported synthetic pathway.

Intramolecular Cyclization Pathways

Beyond intermolecular reactions, derivatives of 5-aminoisoxazole-4-carboxamide can undergo intramolecular cyclizations, often leading to complex rearrangements and the formation of new heterocyclic structures. A key example is the iron(II)-catalyzed domino isomerization of 4-acyl-5-aminoisoxazoles. This reaction proceeds at elevated temperatures (e.g., 105 °C in dioxane) and transforms the starting material into a different isoxazole-4-carboxylic acid amide derivative. The mechanism is proposed to involve the formation of a transient 2-acyl-2-carboxamido-2H-azirine intermediate. This azirine can then rearrange under the catalytic conditions to furnish the new, rearranged isoxazole product. This pathway represents a sophisticated intramolecular transformation that reshuffles the molecular skeleton to afford a structurally distinct isomer.

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions involving 5-aminoisoxazole-4-carboxamide and its derivatives are pivotal in the synthesis of fused heterocyclic systems. For instance, multicomponent reactions involving 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides can be directed toward different products by tuning the reaction conditions. The use of a catalyst like ytterbium triflate generally leads to the formation of isoxazolo[5,4-b]pyrimidine-5-carboxamides. beilstein-journals.org

In a different approach, the reaction of 5-aminoisoxazoles with ynamides, catalyzed by AgNTf₂, results in a formal [3+2] cycloaddition. nih.gov This process is proposed to proceed through an α-imino silver carbene intermediate, which then undergoes cyclization and isomerization to afford highly functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in excellent yields. nih.gov

Valence Isomerization and Skeletal Rearrangements

5-Aminoisoxazole-4-carboxamide and its analogs are susceptible to valence isomerization and skeletal rearrangements, particularly under thermal or catalytic conditions. These transformations often involve the initial cleavage of the weak N-O bond within the isoxazole ring, leading to reactive intermediates that can rearrange to form new ring systems.

Thermally induced reactions of 5-aminoisoxazoles can lead to the formation of pyrazine-2,5-dicarboxamides. rsc.orgresearchgate.netresearchgate.net This dimerization process is condition-dependent and competes with the formation of 2H-azirine-2-carboxamides. rsc.orgresearchgate.netresearchgate.net The reaction likely proceeds through the initial formation of a reactive intermediate, which then dimerizes to yield the stable pyrazine (B50134) ring system.

The isomerization of 5-aminoisoxazoles to 2H-azirine-2-carboxamides is a well-documented transformation that can be induced thermally, photochemically, or through metal catalysis. rsc.orgresearchgate.netresearchgate.netnih.gov Iron(II) chloride has been shown to effectively catalyze the isomerization of 5-aminoisoxazoles into 2H-azirine-2-carboxamides. thieme-connect.comacs.orgnih.govresearchgate.net This reaction is thought to involve the cleavage of the N-O bond facilitated by the metal catalyst, followed by a 1,3-cyclization to form the azirine ring. nih.gov These azirine derivatives are valuable synthetic intermediates. nih.govnih.gov

While direct skeletal rearrangement of 5-aminoisoxazole-4-carboxamide to imidazol-2-ones is not extensively detailed in the provided context, the rearrangement of related isoxazole systems to other five-membered heterocycles is a known phenomenon. For instance, the Fe(II)-catalyzed domino isomerization of 4-acyl-5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxylic acid amides. acs.orgnih.govresearchgate.netnanobioletters.com This process proceeds through a transient 2-acyl-2-(carbamoyl)-2H-azirine intermediate. acs.orgnih.govresearchgate.net It is plausible that under specific conditions, further rearrangement of such intermediates or the initial isoxazole could lead to imidazole (B134444) derivatives, although this specific pathway requires more direct evidence.

Flash vacuum pyrolysis (FVP) provides the high energy required for significant skeletal rearrangements. While the direct FVP of 5-aminoisoxazole-4-carboxamide is not described, related isoxazolo[4,5-d]pyrimidinones, which can be synthesized from 5-aminoisoxazole-4-carboxylic acid esters, undergo isomerization to the previously unknown 2-phenyloxazolo[4,5-d]pyrimidinones upon FVP. uq.edu.auresearchgate.net This transformation highlights the potential for the isoxazole ring to rearrange into an oxazole (B20620) ring under pyrolytic conditions.

Acylation and Carbamoylation Reactions

The amino group of 5-aminoisoxazole-4-carboxamide and its derivatives is a key site for functionalization through acylation and carbamoylation reactions.

The acylation of 5-aminoisoxazole derivatives with acyl chlorides can lead to diacylated products. For example, ethyl 5-amino-3-trifluoromethylisoxazole-4-carboxylate reacts with acyl chlorides to yield the corresponding diacylamino derivative. researchgate.net Similarly, 5-aminoisoxazoles can be reacted with various benzoyl chlorides to produce 5-benzamidoisoxazoles. nanobioletters.com

Carbamoylation of 5-aminoisoxazole derivatives with isocyanates provides a route to fused heterocyclic systems. The reaction of ethyl 5-amino-3-trifluoromethylisoxazole-4-carboxylate with isocyanates results in the formation of trifluoromethylisoxazolouracils. researchgate.net This reaction proceeds via initial carbamoylation of the amino group followed by cyclization.

Reactions with Carbonyl Compounds

5-Aminoisoxazole-4-carboxamide readily participates in condensation reactions with various carbonyl compounds, including aldehydes and dicarbonyl compounds. These reactions are pivotal for the synthesis of fused heterocyclic systems, most notably isoxazolo[5,4-b]pyridines, which are of interest in medicinal chemistry. The outcomes of these reactions are often dependent on the reaction conditions, such as the choice of catalyst and the method of activation (e.g., conventional heating, microwave irradiation, or ultrasonication).

In multicomponent reactions, 5-aminoisoxazoles can react with an aldehyde and a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound, to yield poly-substituted pyridine (B92270) rings fused to the isoxazole core. For instance, the three-component condensation of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides has been studied in detail. mdpi.comfrontiersin.org Depending on the conditions, this reaction can be selectively directed to produce different products. For example, ultrasonic activation at room temperature can lead to the formation of chroman-3-carboxamides, while the use of a Lewis acid catalyst like ytterbium triflate promotes the formation of dihydroisoxazolo[5,4-b]pyridines. mdpi.comfrontiersin.org

The reaction can proceed via different pathways. One proposed mechanism involves the Lewis acid catalyst activating the carbonyl group of the aldehyde, which then interacts with the nucleophilic C4-position of the aminoisoxazole. mdpi.comfrontiersin.org The resulting adduct subsequently reacts with the dicarbonyl compound to form the final fused heterocyclic product. mdpi.comfrontiersin.org Microwave-assisted synthesis has also proven to be an effective, green method for promoting these condensations, often in water and without the need for a catalyst, to produce isoxazolo[5,4-b]pyridines.

The reaction of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with various carbonyl compounds containing a reactive α-methylene group, under Friedländer condensation conditions, has been used to synthesize a series of new 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. mdpi.com These reactions have been carried out using both conventional heating with catalysts like ZnCl₂ or In(OTf)₃ and under solvent-free microwave irradiation. mdpi.com

Below is a table summarizing various reactions of 5-aminoisoxazole derivatives with carbonyl compounds.

| 5-Aminoisoxazole Derivative | Carbonyl Compound(s) | Reaction Conditions | Product(s) | Reference(s) |

| 5-Amino-3-methylisoxazole | Salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide | Ultrasonication, EtOH, rt, 4h | N-(2-methoxyphenyl)-1,5-dimethyl-5,11-dihydro-4H-5,11-methanobenzo[g]isoxazolo[5,4-d] rsc.orgresearchgate.netoxazocine-12-carboxamide | frontiersin.org |

| 5-Amino-3-methylisoxazole | Salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide | Yb(OTf)₃ (5 mol%), EtOH, stirring, rt, 48h | 4-(2-hydroxyphenyl)-N-(2-methoxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide | mdpi.com |

| 3-Methylisoxazol-5-amine | Aromatic aldehydes, Tetronic acid or Indan-1,3-dione | Microwave irradiation | Isoxazolo[5,4-b]pyridine derivatives | mdpi.com |

| 5-Aminoisoxazoles | Aryl glyoxal, Malononitrile | Ultrasound irradiation, Acetic acid | Isoxazolo[5,4-b]pyridines | mdpi.com |

| 4-Amino-5-benzoylisoxazole-3-carboxamide | Benzoylacetone | ZnCl₂ or In(OTf)₃, conventional heating; or ZnCl₂, microwave | 6-Benzoyl-7-methyl-5-phenylisoxazolo[4,5-b]pyridine-3-carboxamide | mdpi.com |

| 5-Aminoisoxazole-4-carboxamides | Ethyl trifluoroacetate | NaOEt | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ols | rsc.org |

Complexation with Metal Ions

The coordination chemistry of 5-Aminoisoxazole-4-carboxamide is a less explored area of its reactivity profile. However, the presence of multiple heteroatoms (N and O) in both the isoxazole ring and the carboxamide substituent suggests its potential as a ligand for metal ions. Isoxazole derivatives, in general, are known to act as ligands for transition metals. researchgate.net The nitrogen atom of the isoxazole ring and the oxygen or nitrogen atoms of the carboxamide group could potentially participate in chelation.

While direct studies on the complexation of 5-Aminoisoxazole-4-carboxamide are scarce in the literature, research on related compounds provides some insights. For example, the crystal structure of a copper(II) complex with 5-methylisoxazole-3-carboxylate has been reported, where the ligand coordinates to the copper center in a bidentate fashion through the carboxylic acid oxygen and the isoxazole ring nitrogen. researchgate.net Similarly, a monomeric iron(II) complex with 5-methyl-1,2-oxazol-3-amine has been synthesized and structurally characterized, showing the Fe(II) atom in a distorted octahedral environment coordinated to the ring nitrogen atoms of the isoxazole. researchgate.net

The related compound, ethyl 5-aminoisoxazole-4-carboxylate, has been noted as a potential chelating agent in metal complexes. mdpi.com Furthermore, studies on other amino-heterocyclic carboxamides, such as 4-aminoimidazole-5-carboxamide oxime, have shown their ability to form stable complexes with metal ions like copper(II). rsc.org The synthesis of metal complexes with ligands containing thiophene (B33073) and imidazole units also demonstrates the diverse coordination possibilities of heterocyclic systems. rsc.org

The catalytic activity of various metal salts in reactions involving 5-aminoisoxazoles, such as the silver-catalyzed cycloaddition with ynamides or the Fe(II)/Ni(II) relay catalysis in reactions with 1,3-dicarbonyl compounds, indirectly points towards the interaction between the isoxazole moiety and metal ions. beilstein-journals.orgresearchgate.net In the silver-catalyzed reaction, it is proposed that the initial step involves the activation of the reaction partner by the silver catalyst, which could involve coordination to the 5-aminoisoxazole. beilstein-journals.org

Although no specific data tables for the complexation of 5-Aminoisoxazole-4-carboxamide can be presented due to the lack of direct research, the available information on analogous structures suggests that it likely forms complexes with various transition metals, acting as a mono- or bidentate ligand. Further research is needed to isolate and characterize such complexes to fully understand their structures and properties.

Photochemistry of 5-Aminoisoxazoles

The photochemistry of isoxazoles, including 5-aminoisoxazole derivatives, is a well-studied area, characterized by fascinating ring-opening and rearrangement reactions upon UV irradiation. The weak N-O bond in the isoxazole ring is the primary site of photochemical activity.

Upon exposure to UV light, 5-aminoisoxazoles can undergo a variety of transformations. A common pathway involves the homolytic cleavage of the N-O bond, leading to the formation of a diradical intermediate. This intermediate can then rearrange through several pathways. One of the most prominent photochemical reactions of isoxazoles is their isomerization to oxazoles. This transformation is believed to proceed through a 2H-azirine intermediate.

Studies on the photolysis of 5-aminoisoxazoles have shown that the reaction products can be influenced by the substituents on the isoxazole ring and the reaction conditions. For example, the photolysis of certain 5-aminoisoxazoles can lead to the formation of pyrazine-2,5-dicarboxamides through the dimerization of an intermediate 2H-azirine-2-carboxamide.

In the case of sulfamethoxazole, a sulfonamide drug containing a 5-methyl-3-aminoisoxazole moiety, photolysis in acidic aqueous solution leads to several photoproducts. The major product is formed through the photoisomerization of the isoxazole ring to an oxazole ring. Other products result from the cleavage of the molecule, such as sulfanilic acid and 3-amino-5-methylisoxazole.

The photochemical behavior of isoxazoles can be summarized in the following general pathways:

Isoxazole-Oxazole Rearrangement: This is a common pathway where the isoxazole ring rearranges to a more stable oxazole ring, likely via a 2H-azirine intermediate.

Formation of Ketenimines: In some cases, especially with trisubstituted isoxazoles, photochemical rearrangement can lead to the formation of highly reactive ketenimine intermediates.

Dimerization and Polymerization: The reactive intermediates formed during photolysis can also undergo dimerization or polymerization reactions. For instance, thermal and photochemical reactions of 5-aminoisoxazoles have been reported to yield pyrazine-2,5-dicarboxamides.

Fragmentation: Cleavage of the isoxazole ring or other bonds in the molecule can lead to smaller fragment molecules.

The table below outlines some of the observed photochemical transformations of 5-aminoisoxazole derivatives.

| 5-Aminoisoxazole Derivative | Irradiation Conditions | Major Product(s) | Reference(s) |

| 5-Aminoisoxazoles | UV light | 2H-Azirine-2-carboxamides, Pyrazine-2,5-dicarboxamides | |

| Sulfamethoxazole (contains 3-amino-5-methylisoxazole) | UV light, acidic aqueous solution | 4-Amino-N-(5-methyl-2-oxazolyl)benzenesulfonamide, Sulfanilic acid, 3-Amino-5-methylisoxazole | |

| General Isoxazoles | UV light | Oxazoles (via 2H-azirine intermediate) |

Advanced Spectroscopic and Computational Characterization of 5 Aminoisoxazole 4 Carboxamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of 5-Aminoisoxazole-4-carboxamide. Each method provides unique information, and together they offer a comprehensive picture of the molecule's connectivity and conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Aminoisoxazole-4-carboxamide, the IR spectrum reveals characteristic vibrations of its primary amine (NH₂), amide (-CONH₂), and isoxazole (B147169) ring system. The synthesis of various di- and tri-functionalized isoxazoles is often characterized using IR spectroscopy, among other methods. researchgate.netingentaconnect.combenthamdirect.com

The analysis of the spectrum allows for the identification of specific bonds and their environment within the molecule. For instance, the N-H stretching vibrations of both the amino and amide groups typically appear as distinct bands in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide is a strong, prominent band, usually found around 1650-1680 cm⁻¹. Vibrations corresponding to the C=N and C-O bonds within the isoxazole ring also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Characteristic IR Absorption Frequencies for 5-Aminoisoxazole-4-carboxamide

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Amide (CONH₂) | N-H Stretch | 3100 - 3400 |

| Amide (CONH₂) | C=O Stretch | 1650 - 1680 |

| Isoxazole Ring | C=N Stretch | ~1600 |

| Isoxazole Ring | Ring Stretch (C-O, C-C) | 1300 - 1500 |

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., GIAO ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

For complex heterocyclic systems like 5-Aminoisoxazole-4-carboxamide, advanced computational methods such as the Gauge-Invariant Atomic Orbital (GIAO) approach are employed to predict NMR chemical shifts. benthamdirect.comresearchgate.net These theoretical calculations, often performed using Density Functional Theory (DFT), provide calculated ¹H and ¹³C NMR values that can be compared with experimental data to confirm the structure. researchgate.net Such comparative studies have been successfully performed on closely related compounds like 5-aminoisoxazole-4-carbonitrile (B1330547) and 3,5-diaminoisoxazole-4-carboxamide. benthamdirect.comresearchgate.net

In the ¹H NMR spectrum of 5-Aminoisoxazole-4-carboxamide, distinct signals are expected for the protons of the amino group (NH₂), the amide group (CONH₂), and the single proton on the isoxazole ring (C₃-H). The chemical shifts of the NH₂ protons can vary and are often broad, while the amide protons also show characteristic shifts. The ¹³C NMR spectrum would show signals for the four carbon atoms in the molecule: C3, C4, C5 of the isoxazole ring, and the carbonyl carbon of the carboxamide group.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives Calculated via GIAO/DFT

| Compound | Atom | Predicted ¹³C (ppm) | Predicted ¹H (ppm) |

| 3,5-diaminoisoxazole-4-carboxamide | C3 | 158.4 | - |

| C4 | 74.5 | - | |

| C5 | 163.6 | - | |

| C=O | 166.4 | - | |

| 3-NH₂ | - | 5.8 | |

| 5-NH₂ | - | 7.0 | |

| CONH₂ | - | 7.2, 7.4 | |

| 5-aminoisoxazole-4-carbonitrile | C3 | 155.0 | 8.4 |

| C4 | 69.1 | - | |

| C5 | 166.9 | - | |

| CN | 113.1 | - | |

| NH₂ | - | 7.3 | |

| Data derived from studies on related isoxazole compounds. benthamdirect.comresearchgate.net |

Mass Spectrometry Techniques (e.g., ESI-MS, ESI-MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like 5-Aminoisoxazole-4-carboxamide, allowing the intact molecule to be observed as a protonated species [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure. For example, in a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, ESI-MS/MS analysis revealed characteristic losses, such as the loss of an ammonia (B1221849) molecule (-NH₃). nih.gov A similar method using LC-MS/MS was developed for the determination of 5-aminoimidazole-4-carboxamide, a structural isomer, monitoring the transition from the parent ion (m/z 127) to a specific fragment ion (m/z 110). nih.gov This type of analysis helps to confirm the connectivity of the atoms within the molecule by piecing together the fragmentation puzzle.

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of 5-Aminoisoxazole-4-carboxamide is not detailed in the provided search results, the technique is frequently cited as the ultimate proof of structure for novel synthesized isoxazoles and their derivatives. researchgate.netingentaconnect.combenthamdirect.com For instance, the structure of a related 4-aminoisothiazolo[4,3-d]isoxazole was definitively assigned by X-ray analysis. researchgate.net Similarly, the crystal structure of a 5-amino-1H-pyrrole-3-carboxamide derivative, formed from a 5-aminoisoxazole, was unambiguously confirmed using single-crystal X-ray analysis. beilstein-journals.orgnih.gov These studies underscore the importance of X-ray crystallography in establishing the unequivocal solid-state conformation and regiochemistry of complex heterocyclic systems.

Computational Chemistry and Theoretical Studies

Computational chemistry complements experimental data by providing a theoretical framework to understand the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict various properties, including molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.netresearchgate.net

Studies on closely related molecules, such as 5-aminoisoxazole-4-carbonitrile and 3,5-diaminoisoxazole-4-carboxamide, have utilized DFT calculations with the 6-311+G(d,p) basis set to compute molecular electrostatic potential (MEP) maps and analyze frontier molecular orbitals (FMOs). benthamdirect.comresearchgate.netglobalauthorid.com The MEP map identifies the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net DFT has also been used to study the interactions and signaling mechanisms of other pyrrole-isoxazole derivatives. nih.gov

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states and intermediates that may be too transient to observe experimentally. researchgate.net

The synthesis of the 5-aminoisoxazole core often involves the reaction of a precursor with hydroxylamine. A plausible pathway for 5-Aminoisoxazole-4-carboxamide could involve the cyclization of an activated enamine derived from a β-keto nitrile or a related precursor. More advanced synthetic routes may involve rearrangements or cycloadditions.

A relevant computational study investigated the Fe(II)-catalyzed isomerization of 4-acyl-5-aminoisoxazoles, which proceeds through a domino isoxazole-isoxazole isomerization. acs.org DFT calculations were crucial in this study to map the mechanism, revealing the formation of transient 2-acyl-2H-azirine intermediates. The calculations helped explain how reaction conditions and substituents dictate whether the final product is a rearranged isoxazole or an oxazole (B20620). acs.org This work highlights how computational modeling can rationalize complex reaction outcomes.

For a reaction involving 5-Aminoisoxazole-4-carboxamide, a typical computational approach would involve:

Geometry Optimization: Calculating the ground state structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Solvent Modeling: Applying a continuum solvation model (like SMD or PCM) to simulate reaction conditions more accurately. researchgate.net

Conformational Analysis and Tautomerism Studies

Most heterocyclic molecules with amino substituents can exist in different tautomeric and conformational forms, which can significantly influence their chemical and biological properties. researchgate.net For 5-Aminoisoxazole-4-carboxamide, two key structural dynamics are relevant: conformational rotation and prototropic tautomerism.

Conformational Analysis: The primary source of conformational isomerism is the rotation around the single bond connecting the isoxazole ring (at C4) and the carboxamide group. This rotation would lead to different spatial orientations of the amide group relative to the heterocyclic ring. A computational conformational search would involve scanning the potential energy surface by systematically rotating this dihedral angle to identify energy minima corresponding to stable conformers and the energy barriers separating them.

Tautomerism: The 5-amino group introduces the possibility of amino-imino tautomerism. The amino form (5-amino) is generally favored in aromatic systems, but the imino form (5-imino-4,5-dihydro) could be populated under certain conditions or play a role as a reactive intermediate. Studies on the related 5-amino-3-methyl-isoxazole-4-carbohydrazide have noted that the amino group can act as an imine group, supporting the relevance of this tautomeric equilibrium. A computational study would calculate the relative energies of the possible tautomers (and their various conformers) to predict their equilibrium populations in the gas phase and in different solvents.

Table 3: Potential Tautomers of 5-Aminoisoxazole-4-carboxamide

| Tautomer Name | Key Structural Feature | Expected Relative Stability |

|---|---|---|

| 5-Aminoisoxazole (Amino form) | Aromatic isoxazole ring with -NH₂ group at C5 | Likely the most stable tautomer |

Quantum Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery and medicinal chemistry to correlate the chemical structure of compounds with their biological activity. researchgate.net These models create a mathematical relationship between calculated molecular descriptors and experimentally measured activity, enabling the prediction of the activity of new, unsynthesized compounds. acs.org

Derivatives of isoxazole-4-carboxamide have been investigated as modulators of AMPA receptors, making this scaffold a candidate for QSAR studies. researchgate.netgrafiati.com A QSAR model for a series of 5-Aminoisoxazole-4-carboxamide derivatives would be developed as follows:

Dataset Assembly: A series of analogs would be synthesized, varying substituents on the isoxazole ring, the amino group, or the amide. Their biological activity (e.g., IC₅₀ or EC₅₀ against a specific target) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and field-based descriptors (from CoMFA or CoMSIA).

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build a mathematical equation linking the descriptors (independent variables) to the activity (dependent variable). acs.org

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

A resulting 3D-QSAR model, for example, might generate contour maps indicating regions where steric bulk or specific electronic properties (positive or negative charge) would increase or decrease biological activity, guiding the design of more potent analogs. nih.gov

Table 4: Illustrative Data Matrix for a QSAR Study of Isoxazole Derivatives

| Compound | R¹ Substituent | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | HOMO Energy (Descriptor 3) | Biological Activity (Log 1/IC₅₀) |

|---|---|---|---|---|---|

| 1 | -H | 127.1 | -0.5 | -6.4 eV | 4.5 |

| 2 | -CH₃ | 141.1 | 0.1 | -6.2 eV | 5.1 |

| 3 | -Cl | 161.5 | 0.2 | -6.7 eV | 5.3 |

| 4 | -OCH₃ | 157.1 | -0.4 | -6.1 eV | 4.9 |

This table is a hypothetical representation of data used to build a QSAR model.

Pharmacological and Biological Activities of 5 Aminoisoxazole 4 Carboxamide and Its Derivatives

Antimicrobial Efficacy

Derivatives of 5-aminoisoxazole-4-carboxamide have shown promise as antimicrobial agents, with studies exploring their activity against bacteria, fungi, and mycobacteria.

Research into the antibacterial properties of 5-aminoisoxazole-4-carboxamide derivatives has revealed a range of activity, which is often dependent on the specific substitutions on the core scaffold. A study evaluating 5-amino-3-methylisoxazole-4-carbohydrazide derivatives, which are structurally similar to 5-aminoisoxazole-4-carboxamide, demonstrated weak to mild antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net

The antibacterial mechanism of isoxazole (B147169) derivatives can be either bactericidal, where they directly kill the bacteria, or bacteriostatic, where they inhibit bacterial growth. researchgate.net Bacteriostatic action often involves the inhibition of protein synthesis or essential metabolic pathways within the bacteria. researchgate.net

Table 1: Antibacterial Spectrum of 5-amino-3-methylisoxazole-4-carbohydrazide Derivatives

| Bacterial Strain | Gram Staining | Activity Level |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Mild |

| Bacillus subtilis | Gram-positive | Mild |

| Escherichia coli | Gram-negative | Weak |

| Pseudomonas aeruginosa | Gram-negative | Weak |

| Yersinia enterocolitica | Gram-negative | Weak |

> Data synthesized from studies on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives, indicating a generally modest antibacterial profile. researchgate.net

Certain derivatives of 5-aminoisoxazole have demonstrated notable antifungal activity. For instance, 3-methyl-5-aminoisoxazole-4-thiocyanate, a related azole derivative, has been shown to strongly inhibit the in vitro growth of the dermatophyte Epidermophyton floccosum. nih.gov This inhibition is accompanied by significant morphogenetic anomalies. nih.gov

Microscopic examination revealed that this compound targets the endomembrane system of the fungus, particularly the plasmalemma. This disruption leads to the abnormal extrusion of wall mannans, resulting in an improper arrangement of the cell wall materials. nih.gov Consequently, the fungal cell walls become weakened and are prone to subapical rupture, which ultimately terminates cell growth and hyphal elongation. nih.gov The mechanism of action is suggested to be similar to that of other azole antifungals, which often involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov

Additionally, some isoxazole-carboxamide derivatives have shown activity against Candida albicans, a common human fungal pathogen. benthamdirect.comeurekaselect.com

Table 2: Antifungal Activity and Morphological Effects of 5-Aminoisoxazole Derivatives

| Derivative | Fungal Species | Observed Effects |

|---|---|---|

| 3-methyl-5-aminoisoxazole-4-thiocyanate | Epidermophyton floccosum | Strong growth inhibition, profound morphogenetic anomalies, abnormal extrusion of wall mannans, weakened cell walls, subapical rupture. nih.gov |

| Chloro-fluorophenyl-isoxazole carboxamide | Candida albicans | Antifungal activity with a Minimum Inhibitory Concentration (MIC) of 2.0 mg/ml. benthamdirect.comeurekaselect.com |

> This table summarizes the antifungal effects of specific 5-aminoisoxazole derivatives on pathogenic fungi.

The isoxazole-carboxamide scaffold has emerged as a promising framework for the development of new antitubercular agents. A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been reported to exhibit significant growth inhibitory activity against Mycobacterium tuberculosis strains. nih.govnih.govnih.gov

These compounds have demonstrated potent bactericidal activity against M. tuberculosis and have the advantageous property of a low propensity to be substrates of efflux pumps, which are a common mechanism of drug resistance in bacteria. nih.govnih.gov The antitubercular activity of these derivatives highlights their potential for further development into clinically useful drugs for the treatment of tuberculosis. bibliotekanauki.pl

Table 3: Antitubercular Activity of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide Derivatives against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Derivative 184 | 1.0 |

| Derivative 185 | 0.5 |

| Streptomycin (Reference) | - |

| Isoniazid (Reference) | - |

> Data from studies on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, demonstrating their potent activity against the H37Rv strain of M. tuberculosis. nih.gov

Anti-cancer and Anti-proliferative Effects

Derivatives of 5-aminoisoxazole-4-carboxamide have been a focal point of anticancer drug discovery, with numerous studies demonstrating their ability to inhibit cancer cell growth and induce cell death.

Isoxazole-carboxamide derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), and liver (Hep3B and HepG2). nih.govnih.gov The antiproliferative activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. espublisher.com

For instance, certain isoxazole-carboxamide derivatives have been observed to cause a delay in the G2/M phase of the cell cycle, which is a critical checkpoint for cell division. nih.gov This cell cycle arrest can prevent cancer cells from proliferating. Furthermore, these compounds can shift the mode of cell death from necrosis to apoptosis, a programmed form of cell death that is less likely to induce an inflammatory response. nih.gov Some studies have indicated that these derivatives can induce both early and late apoptosis in cancer cells. researchgate.net

Table 4: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives against Various Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2d | HeLa | 15.48 |

| 2d | Hep3B | ~23 |

| 2e | Hep3B | ~23 |

| 2a | MCF-7 | 39.80 |

| 2b | HeLa | 0.11 ± 0.10 |

| 2a | Hep3B | 2.774 ± 0.53 |

| 2b | Hep3B | 3.621 ± 1.56 |

| 2c | MCF-7 | 1.59 ± 1.60 |

> IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data compiled from studies on various isoxazole-carboxamide derivatives. benthamdirect.comeurekaselect.comnih.gov

The anticancer effects of some isoxazole derivatives may be linked to their ability to modulate key metabolic pathways within cancer cells. A notable target in this regard is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK can lead to the inhibition of anabolic pathways that are essential for cancer cell growth and proliferation, and can also induce cell cycle arrest. nih.gov

While much of the research on AMPK activation by carboxamide derivatives has focused on the imidazole-based compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), there is evidence to suggest that isoxazole-containing molecules can also modulate this pathway. nih.gov For example, a novel isoxazole-based flavonoid derivative has been shown to enhance the phosphorylation of AMPK in HepG2 cells. nih.gov This activation of AMPK was associated with a reduction in the levels of key enzymes involved in gluconeogenesis, a metabolic pathway that can support cancer cell survival. nih.gov

The activation of AMPK by isoxazole derivatives can trigger a cascade of downstream signaling events, including the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which can contribute to the inhibition of cell proliferation and the induction of apoptosis. nih.gov

Cyclooxygenase-1 (COX-1) Inhibition

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain. While many anti-inflammatory drugs target the inducible COX-2 enzyme, the inhibition of the constitutively expressed COX-1 enzyme can also play a role in therapeutic effects and side-effect profiles.

Research into novel 3-substituted-isoxazole-4-carboxamide derivatives has explored their potential as non-opioid analgesics. In one study, a series of these compounds was synthesized and evaluated for analgesic activity. To understand the mechanism of action, molecular docking studies were performed against non-opioid receptors, including COX-1. Two of the synthesized compounds, designated A3 and B2, were docked against the COX-1 enzyme (PDB ID: 3N8X) to analyze their binding interactions. researchgate.net The results indicated that these isoxazole carboxamide derivatives interact with the COX-1 binding site, suggesting a potential mechanism for their pharmacological effects. researchgate.net The computed binding energies from these in silico studies provide insight into the affinity of these compounds for the enzyme. researchgate.net

Table 1: Molecular Docking Binding Energies of Isoxazole Carboxamide Derivatives with COX-1

| Compound | Binding Energy (kcal/mol) |

|---|---|

| A3 | -7.5 to -9.7 |

| B2 | -7.5 to -9.7 |

Data sourced from in silico molecular docking studies. researchgate.net

These findings suggest that isoxazole-4-carboxamide derivatives can be designed to interact with the COX-1 enzyme, which is a significant consideration in the development of new anti-inflammatory and analgesic agents. researchgate.net

Metabolic Regulation and AMP-Activated Protein Kinase (AMPK) Activation

Scientific literature extensively documents the role of AMP-activated protein kinase (AMPK) in metabolic regulation. Activation of AMPK is a key therapeutic target for metabolic diseases, including Type II diabetes. However, the activation of AMPK and its subsequent effects on glucose metabolism are primarily associated with the compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) , which is structurally different from 5-aminoisoxazole-4-carboxamide. Extensive searches for data linking 5-aminoisoxazole-4-carboxamide or its derivatives to the functions outlined below did not yield relevant results. The information in the following subsections is historically and scientifically attributed to the imidazole (B134444) analog, AICAR, not the isoxazole compound of focus.

There is no available scientific evidence from the search results to support a role for 5-Aminoisoxazole-4-carboxamide or its derivatives in glucose homeostasis or hyperglycemia correction.

The impact on GLUT4 expression and glycogen synthesis is a known effect of AMPK activation by AICAR. However, no information was found in the search results to suggest that 5-Aminoisoxazole-4-carboxamide or its derivatives have a similar impact.

Due to the lack of evidence regarding its role in AMPK activation and glucose metabolism, there is no scientific basis from the available search results to suggest therapeutic implications for 5-Aminoisoxazole-4-carboxamide in Type II Diabetes.

Immunomodulatory and Anti-inflammatory Actions

Isoxazole derivatives have been recognized for their immunomodulatory and anti-inflammatory properties. nih.gov Compounds incorporating the isoxazole scaffold can interact with various protein targets, leading to a broad range of biological effects, including immunosuppression and anti-inflammatory action. researchgate.net The specific substitutions on the isoxazole ring are crucial in determining the nature and potency of these activities. researchgate.net For instance, certain isoxazole-3-carboxamide derivatives have been shown to attenuate acute inflammatory responses in animal models. nih.gov This suggests that the isoxazole-carboxamide structure is a viable pharmacophore for developing novel agents that can regulate immune functions and mitigate inflammatory processes. nih.gov

Inhibition of NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of pro-inflammatory mechanisms in various diseases. Research into the inhibitory effects of specific isoxazole-carboxamide derivatives on this pathway has been explored in the context of their potential synergistic anticancer effects when combined with other agents. For instance, some studies have investigated the mechanistic actions of combination therapies where the inhibition of NF-κB activation was a key outcome. researchgate.net However, specific research solely dedicated to the activity of 5-Aminoisoxazole-4-carboxamide or its direct derivatives as primary inhibitors of the NF-κB signaling pathway is not extensively detailed in the current body of scientific literature.

Antiviral Research Applications

The assembly of the Hepatitis B Virus (HBV) capsid, which is formed from the core protein, is an essential step in viral replication. This process has become an attractive target for the development of new antiviral therapies. While various chemical structures are being investigated as modulators of HBV capsid assembly, there is currently limited specific research available that details the role of 5-Aminoisoxazole-4-carboxamide or its derivatives in the inhibition of HBV core protein assembly.

Cardiovascular System Modulation

Derivatives of 5-Aminoisoxazole have been identified as novel and potent activators of cardiac myosin, the motor protein responsible for the contraction of the heart muscle. These activators represent a potential therapeutic approach for conditions like systolic heart failure.

In one line of research, a series of diphenylalkylisoxazol-5-amine compounds were synthesized and assessed for their ability to activate cardiac myosin ATPase. nih.gov The findings indicated that introducing an amino-isoxazole ring as a bioisostere for a urea (B33335) group is a viable strategy for achieving cardiac myosin activation. nih.govresearchgate.net Several compounds from this series demonstrated significant potency. nih.gov For example, compound 4a showed an 81.6% cardiac myosin activation (CMA) at a concentration of 10 µM. nih.govresearchgate.net Similarly, compounds 4w and 6b also exhibited strong activity at the same concentration. nih.govresearchgate.net

A key finding from these studies is the selectivity of these potent isoxazole compounds. They demonstrated a preferential activation of cardiac myosin over skeletal and smooth muscle myosin, which is a crucial characteristic for developing targeted cardiac therapies. nih.govresearchgate.net Structure-activity relationship (SAR) studies also revealed that certain chemical modifications, such as substitutions on the phenyl rings or replacing a phenyl ring with a heterocycle, could reduce the compound's activating effect. nih.govresearchgate.net

Table 1: Cardiac Myosin Activation by Diphenylalkylisoxazol-5-amine Derivatives

| Compound | Cardiac Myosin Activation (CMA) at 10 µM |

| 4a | 81.6% |

| 4w | 71.2% |

| 6b | 67.4% |

Neuropharmacological Investigations

Isoxazole-carboxamide derivatives are being investigated for their neuroprotective potential, largely centering on their ability to modulate ionotropic glutamate receptors. mdpi.com Specifically, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system, are a key target. researchgate.net

Abnormalities in AMPA receptor signaling are linked to various neurological and neurodegenerative diseases, including Parkinson's disease. researchgate.net Research has explored isoxazole-carboxamide derivatives as modulators of AMPA receptors, suggesting their potential as therapeutic agents for these conditions. mdpi.comresearchgate.net These compounds are being studied for their ability to correct imbalances in neurotransmission that can lead to excitotoxicity and neuronal damage. researchgate.net The therapeutic promise of isoxazole-carboxamide derivatives in this area makes them candidates for further development in the treatment of neurological disorders. mdpi.com

Enzyme Inhibition Studies

Derivatives of 5-aminoisoxazole-4-carboxamide have been investigated for their ability to inhibit specific enzymes, showing potential for therapeutic applications.